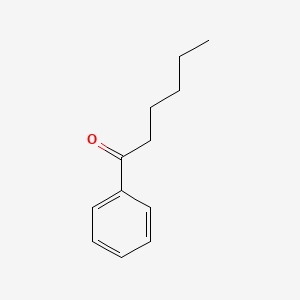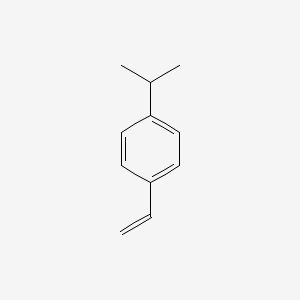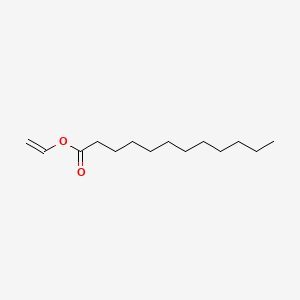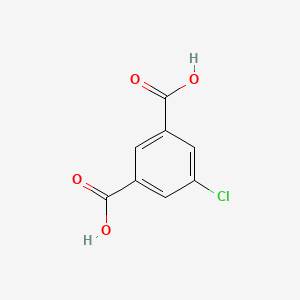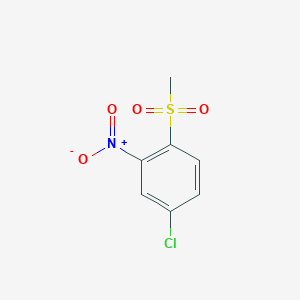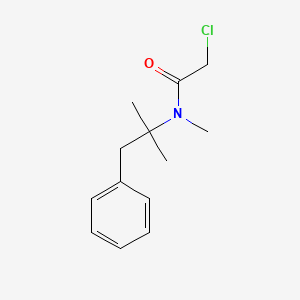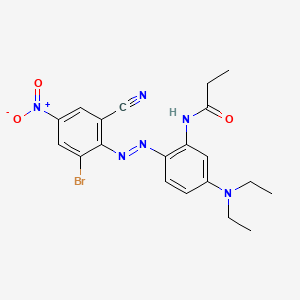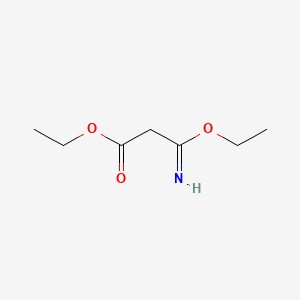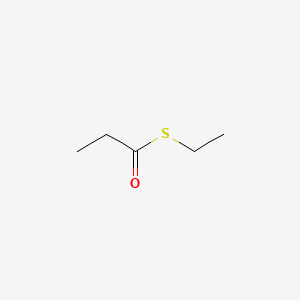![molecular formula C10H11N5O3S2 B1345822 Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142209-48-0](/img/structure/B1345822.png)
Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C10H11N5O3S2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) explored microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, including derivatives of 1,3,4-thiadiazole. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying moderate antimicrobial activity against tested microorganisms and others showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Auxin Activities of Acylamides
Another study by Yue et al. (2010) involved the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the creation of substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia derivatives. The compounds exhibited low auxin activities and some were found to be antiblastic to wheat gemma, highlighting their potential in agricultural applications (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Antimicrobial Assessment of Heterocyclic Compounds
Taha and El-Badry (2010) investigated the antimicrobial properties of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate, including derivatives of 1,3,4-thiadiazole. This study highlighted the potential of these compounds as antimicrobials, indicating their significance in developing new therapeutic agents (Taha & El-Badry, 2010).
Gas-Phase Elimination Reaction Study
Velez et al. (2015) conducted a computational study on the gas-phase elimination reaction of Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, providing insights into the thermal decomposition mechanisms of similar compounds. This research offers a deeper understanding of the chemical properties and reactivity of 1,3,4-thiadiazole derivatives, contributing to their potential application in various fields (Velez, Ruiz, Quijano, & Notario, 2015).
Zukünftige Richtungen
The future directions for research on 1,3,4-thiadiazole compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, their antimicrobial, antiproliferative, and antitumor activities suggest potential applications in medical and pharmaceutical research . Additionally, the development of novel and promising fungicides and bactericides is still an urgent task .
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been known to exhibit anticonvulsant activity .
Mode of Action
It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .
Biochemical Pathways
It is known that 1,3,4-thiadiazole compounds can influence the gabaa pathway .
Result of Action
It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain .
Biochemische Analyse
Biochemical Properties
Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with glutaminase, an enzyme involved in the metabolism of glutamine. This compound acts as an inhibitor of glutaminase, thereby affecting the glutamine metabolism pathway . Additionally, it has been shown to interact with other proteins involved in cellular signaling and metabolic pathways, modulating their activity and contributing to its biochemical effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Moreover, it affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular behavior and function. The compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. One of the primary mechanisms is the inhibition of glutaminase, which leads to a decrease in glutamine metabolism and subsequent effects on cellular processes . Additionally, the compound has been shown to interact with other enzymes and proteins involved in cellular signaling, leading to changes in their activity and downstream effects on cellular function. These interactions result in the modulation of various biochemical pathways, contributing to the overall effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the compound has shown sustained effects on cellular function, with long-term exposure leading to cumulative changes in cellular behavior and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways affected by the compound is the glutamine metabolism pathway, where it acts as an inhibitor of glutaminase . This inhibition leads to a decrease in the conversion of glutamine to glutamate, affecting the overall metabolic flux within the cell. Additionally, the compound interacts with other enzymes involved in cellular metabolism, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving specific transporters that facilitate its entry into the cell . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its interactions with binding proteins, which can affect its bioavailability and overall activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific subcellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can exert its effects on mitochondrial function and metabolism. Additionally, the compound can be targeted to other organelles, such as the endoplasmic reticulum and nucleus, where it can influence various cellular processes. The subcellular localization of the compound is essential for its activity, as it determines the specific biochemical pathways and cellular functions that are affected.
Eigenschaften
IUPAC Name |
ethyl 5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S2/c1-3-5-12-15-10(19-5)11-6(16)7-13-14-8(20-7)9(17)18-4-2/h3-4H2,1-2H3,(H,11,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFMVQRDWGIOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

